molecular formula C17H18O4 B1597655 3-Methoxy-4-(benzyloxy)-benzenepropanoic acid CAS No. 30034-49-2

3-Methoxy-4-(benzyloxy)-benzenepropanoic acid

Cat. No.: B1597655
CAS No.: 30034-49-2
M. Wt: 286.32 g/mol
InChI Key: SJEFIQLTGBLFBB-UHFFFAOYSA-N
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Description

3-Methoxy-4-(benzyloxy)-benzenepropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group (-OCH3) and a benzyloxy group (-OCH2C6H5) attached to a benzene ring, along with a propanoic acid side chain

Scientific Research Applications

3-Methoxy-4-(benzyloxy)-benzenepropanoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(benzyloxy)-benzenepropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available vanillin (4-hydroxy-3-methoxybenzaldehyde).

    Benzylation: Vanillin is subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-(benzyloxy)benzaldehyde.

    Reduction: The aldehyde group in 3-methoxy-4-(benzyloxy)benzaldehyde is reduced to an alcohol using a reducing agent like sodium borohydride.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Microwave irradiation and polymer-supported synthesis techniques can be employed to enhance reaction efficiency and product recovery .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, Jones reagent.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydride.

Major Products:

    Oxidation Products: 3-Methoxy-4-(benzyloxy)benzaldehyde, 3-Methoxy-4-(benzyloxy)benzoic acid.

    Reduction Products: 3-Methoxy-4-(benzyloxy)benzyl alcohol.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(benzyloxy)-benzenepropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and benzyloxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. For example, the compound may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 3-Methoxy-4-methylbenzoic acid
  • 4-Benzyloxy-3-methoxybenzaldehyde
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: 3-Methoxy-4-(benzyloxy)-benzenepropanoic acid is unique due to the presence of both methoxy and benzyloxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications in organic synthesis and pharmaceuticals .

Properties

IUPAC Name

3-(3-methoxy-4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-7,9,11H,8,10,12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEFIQLTGBLFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372900
Record name 3-(3-methoxy-4-benzyloxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30034-49-2
Record name 3-(3-methoxy-4-benzyloxyphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of-3-(4-benzyloxy-3-methoxy-phenyl)-propionic acid benzyl ester (11.03 g, 29.30 mmol), in MeOH (110 ml) and dioxane (145 ml), was added dropwise aqueous NaOH 2N (139 ml, 278 mmol). The resulting yellow homogeneous mixture was then stirred at 50° C. for 17 h. The reaction mixture was then concentrated in vacuo and washed with Et2O (100 ml). The aqueous phase was acidified (pH=1) with HCl 2N and extracted three times with CH2Cl2. The combined organic phases were dried over anhydrous MgSO4, filtered and concentrated to give the title carboxylic acid (8.4 g, 29.30 mmol, 100%) as a colorless solid.
Name
3-(4-benzyloxy-3-methoxy-phenyl)-propionic acid benzyl ester
Quantity
11.03 g
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reactant
Reaction Step One
Name
Quantity
139 mL
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Name
Quantity
110 mL
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Quantity
145 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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